

# An In-depth Technical Guide to 3-[(Dimethylamino)methyl]phenol

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## Compound of Interest

Compound Name: 3-[(Dimethylamino)methyl]phenol

Cat. No.: B1593381

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## Abstract

This technical guide provides a comprehensive overview of **3-[(Dimethylamino)methyl]phenol** (CAS No. 60760-04-5), a substituted phenol of interest in various chemical and pharmaceutical research areas. Due to the limited availability of public spectroscopic data for this specific isomer, this document focuses on its synthesis, predicted chemical properties, and essential safety information. A detailed experimental protocol for its preparation via the Mannich reaction is presented, along with a visualization of the reaction pathway. This guide serves as a foundational resource for researchers intending to synthesize and utilize **3-[(Dimethylamino)methyl]phenol** in their work.

## Introduction

**3-[(Dimethylamino)methyl]phenol** is an organic compound featuring a phenol ring substituted with a dimethylaminomethyl group at the meta position. This structure is characteristic of a Mannich base, which are known for their applications as synthetic intermediates, catalysts, and in the development of biologically active molecules. The presence of both a phenolic hydroxyl group and a tertiary amine group imparts unique chemical properties, making it a subject of interest for further functionalization and incorporation into more complex molecular architectures.

While extensive spectroscopic data for the ortho- and para- isomers, as well as the polysubstituted 2,4,6-tris(dimethylaminomethyl)phenol, are available, detailed experimental spectra for **3-[(Dimethylamino)methyl]phenol** are not widely published in scientific literature or databases. This guide, therefore, aims to provide the necessary theoretical and practical information to enable researchers to synthesize and characterize this compound.

## Chemical Identity and Properties

Summarized below are the key identifiers and predicted properties for **3-[(Dimethylamino)methyl]phenol**.

Property	Value
IUPAC Name	3-[(dimethylamino)methyl]phenol
CAS Number	60760-04-5
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO
Molecular Weight	151.21 g/mol
InChI Key	HXMWGMZZNGHVPQ-UHFFFAOYSA-N
Canonical SMILES	<chem>CN(C)CC1=CC=CC(O)=C1</chem>
Predicted LogP	1.5 (approx.)
Predicted Boiling Point	~250-270 °C (at 760 mmHg)
Predicted Melting Point	Not readily available

## Spectroscopic Data

As of the date of this document, detailed and verified public domain spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and comprehensive IR) for **3-[(Dimethylamino)methyl]phenol** are not available. Commercial suppliers may possess this data, and it is recommended to request it upon purchase. For researchers synthesizing this compound, the following are expected spectral characteristics based on its structure:

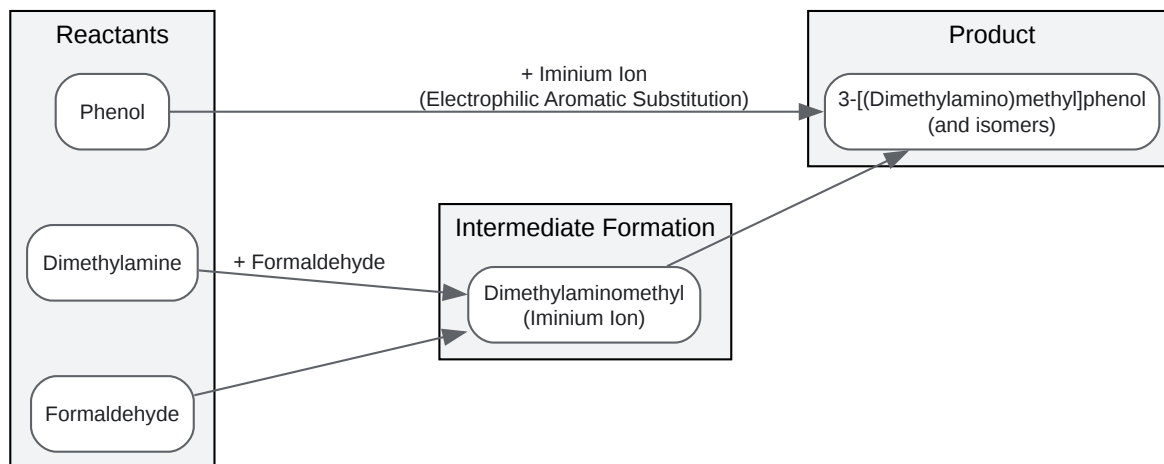
- $^1\text{H}$  NMR: Signals corresponding to the aromatic protons (with splitting patterns indicative of meta-substitution), a singlet for the methylene bridge protons, a singlet for the N-methyl protons, and a broad singlet for the phenolic hydroxyl proton.
- $^{13}\text{C}$  NMR: Resonances for the six aromatic carbons (four distinct signals due to symmetry), one for the methylene carbon, and one for the N-methyl carbons.
- IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and C-N stretching.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 151.21, along with characteristic fragmentation patterns.

## Synthesis via the Mannich Reaction

**3-[(Dimethylamino)methyl]phenol** is synthesized via the Mannich reaction, a classic method in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom.

## Reaction Pathway

The synthesis involves the reaction of phenol with formaldehyde and dimethylamine. The reaction proceeds through the formation of an Eschenmoser-like salt (iminium ion) from dimethylamine and formaldehyde, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the phenol ring.



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Caption: Mannich reaction pathway for the synthesis of **3-[(Dimethylamino)methyl]phenol**.

## Experimental Protocol

This is a general procedure and may require optimization.

Materials:

- Phenol
- Dimethylamine (e.g., 40% aqueous solution)
- Formaldehyde (e.g., 37% aqueous solution)
- Ethanol or another suitable solvent
- Hydrochloric acid (for pH adjustment)
- Sodium hydroxide (for neutralization)
- Dichloromethane or other suitable extraction solvent

- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve phenol in ethanol.
- Cool the mixture in an ice bath and slowly add dimethylamine solution, followed by the dropwise addition of formaldehyde solution while maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and acidify with hydrochloric acid.
- Wash the acidic mixture with a nonpolar solvent to remove any unreacted phenol.
- Basify the aqueous layer with a sodium hydroxide solution until a pH of ~9-10 is reached.
- Extract the product from the aqueous layer with dichloromethane or another suitable organic solvent.
- Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography or distillation under reduced pressure to isolate the 3-isomer from the ortho- and para- isomers that are also formed.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-[(Dimethylamino)methyl]phenol** is not widely available, the safety precautions should be based on those for structurally similar compounds like substituted phenols and tertiary amines.

- **General Hazards:** Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin irritation and serious eye damage.
- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
- **Handling:** Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

## Potential Applications

While specific applications for **3-[(Dimethylamino)methyl]phenol** are not extensively documented, compounds of this class are valuable in several areas of research and development:

- **Pharmaceutical Synthesis:** The phenolic and amine functionalities provide reactive handles for the synthesis of more complex molecules with potential biological activity.
- **Catalysis:** The tertiary amine can act as a base or nucleophilic catalyst in various organic reactions.
- **Polymer Chemistry:** Can be used as a monomer or a curing agent in the production of resins and polymers.

## Conclusion

**3-[(Dimethylamino)methyl]phenol** is a valuable synthetic target for researchers in organic chemistry and drug discovery. Although detailed spectroscopic data is scarce in the public domain, this guide provides the essential information for its synthesis via the Mannich reaction, along with crucial safety and handling guidelines. It is anticipated that as research involving this compound progresses, more comprehensive data will become available to the scientific community. Researchers are encouraged to perform thorough characterization of the synthesized product to confirm its identity and purity.

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